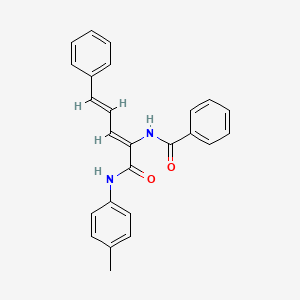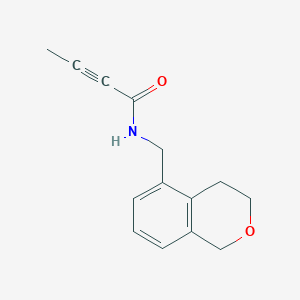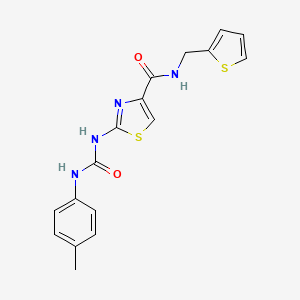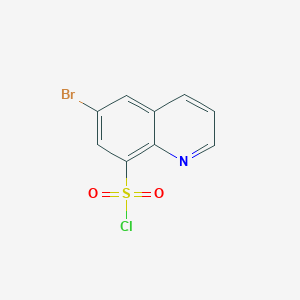
6-Bromoquinoline-8-sulfonyl chloride
Vue d'ensemble
Description
6-Bromoquinoline-8-sulfonyl chloride is a chemical compound with the CAS Number: 98591-39-0 . It has a molecular weight of 306.57 . The IUPAC name for this compound is 6-bromo-8-quinolinesulfonyl chloride .
Synthesis Analysis
The synthesis of 6-Bromoquinoline-8-sulfonyl chloride and its interaction with nucleophilic reagents have been studied . The reaction of 8,8’-disulfanediyldiquinoline with halogenating agents (SO2Cl2 or Br2) at room temperature in CH2Cl2 or CHCl3 leads to the generation of quinoline-8-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 6-Bromoquinoline-8-sulfonyl chloride is represented by the InChI code: 1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H . This indicates that the compound consists of carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis
The reactions of quinoline-8-sulfonyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), depending on the nature of the halogen, led to [1,4]thiazino[2,3,4-ij]quinolin-11-ium derivatives or 8-[(2-chlorocycloalkyl)sulfanyl]quinolines in high yields .Physical And Chemical Properties Analysis
6-Bromoquinoline-8-sulfonyl chloride has a molecular weight of 306.57 . The compound’s physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Copper-Catalyzed Sulfonylation
A significant application of compounds related to 6-Bromoquinoline-8-sulfonyl chloride is in copper-catalyzed sulfonylation reactions. For instance, a study demonstrated the copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, highlighting excellent substrate tolerance and moderate to good yields, especially for aliphatic sulfonyl chlorides (Qiao et al., 2015).
Selective C-H Bond Sulfonylation
Another research application is the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This process occurs exclusively at the C5-H position of quinoline rings and can tolerate a wide spectrum of functional groups, leading to useful compounds (Liang et al., 2015).
Synthesis of Sulfonamides and Metal Complexes
The reaction of 8-aminoquinoline with various sulfonyl chlorides in basic media leads to the formation of sulfonamides. These sulfonamides, when reacted with Ni(II) salts, form complexes with interesting crystalline structures and properties, as explored in a study by Macías et al. (2002).
Synthesis of Hexahydroquinolines
The synthesis of hexahydroquinolines, facilitated by sulfonic acid functionalized pyridinium chloride, is another area of application. This process involves a multi-component condensation, highlighting the versatility of related compounds in synthesizing heterocyclic structures (Khazaei et al., 2013).
Synthesis of Fluorescent Indicators
Compounds like 6-Bromoquinoline-8-sulfonyl chloride have applications in the synthesis of fluorescent indicators. These indicators are useful in various biological applications, including the measurement of chloride activity and transport in cells (Verkman & Biwersi, 1995).
Safety And Hazards
The safety data sheet for a similar compound, Quinoline-8-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Quinoline derivatives, including 6-Bromoquinoline-8-sulfonyl chloride, have attracted scholars’ attention because they exhibit a wide spectrum of biological activity . They have been widely used as important building blocks for the manufacture of elastomers, pharmaceuticals, dyes, detergents, ion exchange resins, and herbicides . Therefore, the development of a milder and more practical method for the synthesis of sulfonyl chlorides, including 6-Bromoquinoline-8-sulfonyl chloride, is highly desirable .
Propriétés
IUPAC Name |
6-bromoquinoline-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOYDOQDYWDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-8-sulfonyl chloride | |
CAS RN |
98591-39-0 | |
| Record name | 6-bromoquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



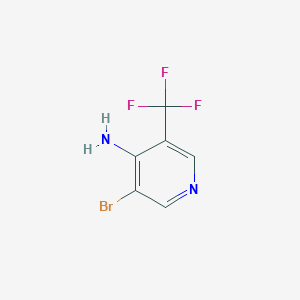
![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)
![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)
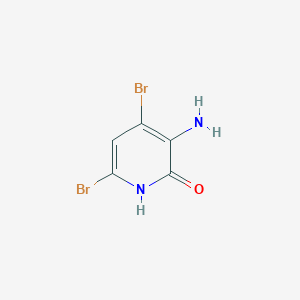
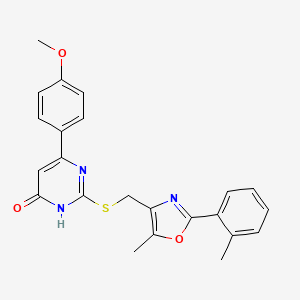
![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2469027.png)
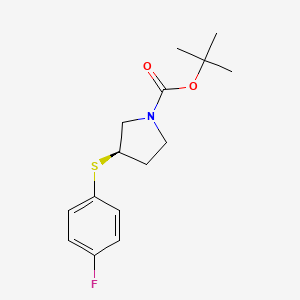
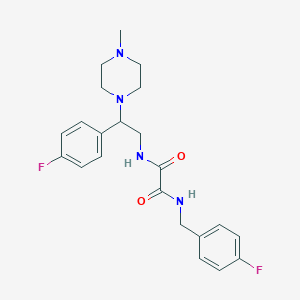
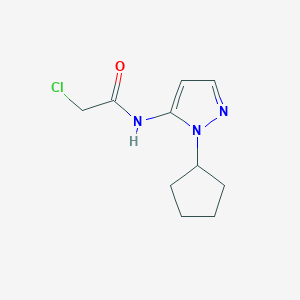
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide](/img/structure/B2469031.png)
![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)
